molecular formula C10H12N4OS B184629 N-allyl-2-isonicotinoylhydrazinecarbothioamide CAS No. 15886-23-4

N-allyl-2-isonicotinoylhydrazinecarbothioamide

Cat. No. B184629
CAS RN: 15886-23-4
M. Wt: 236.3 g/mol
InChI Key: CYUACCRSZOJABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-allyl-2-isonicotinoylhydrazinecarbothioamide” is a chemical compound with the molecular formula C10H12N4OS . It is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

“N-allyl-2-isonicotinoylhydrazinecarbothioamide” has a molecular weight of 236.3 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

  • Anticancer Activity : A study by Abou‐Melha (2021) found that N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes exhibit significant antioxidant and antitumor activities. The ligand and its Cd(II) complex showed strong activities.

  • Synthesis of Novel Compounds : Research by Mobinikhaledi et al. (2010) described the synthesis of novel Schiff bases involving N-allyl-2-isonicotinoylhydrazinecarbothioamide, leading to the development of various new compounds.

  • Fluorescent Chemosensor for Bioimaging : Patil et al. (2018) demonstrated that an N-allyl derivative can function as a fluorescent chemosensor for selective detection of bioactive Zn2+ and Mg2+ ions, with potential applications in live cell monitoring (Patil et al., 2018).

  • Inhibition of Carbonic Anhydrase Isoenzymes : A 2015 study by Işık et al. found that hydrazinecarbothioamide derivatives, including those with allyl moieties, could inhibit carbonic anhydrase isozymes, suggesting potential for novel inhibitor design.

  • Synthesis of Benzoxazine Monomers : Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups, including derivatives of N-allyl compounds, which showed excellent thermomechanical properties and potential in high-performance thermosets (Agag & Takeichi, 2003).

  • Antibacterial and Antifungal Activity : Colanceska-Ragenovic et al. (2001) synthesized 4-allyl-5-aryl-1,2,4-triazoles from N-allylthiosemicarbazides and tested their antibacterial and antifungal effects against various microorganisms, indicating the potential application of N-allyl derivatives in antimicrobial treatments (Colanceska-Ragenovic et al., 2001).

  • Corrosion Inhibition : Ebenso et al. (2010) investigated thiosemicarbazides including N-allyl derivatives as corrosion inhibitors, demonstrating their effectiveness and potential application in materials science (Ebenso et al., 2010).

  • Chemoprevention of Cancer : Sumiyoshi and Wargovich (1990) found that organosulfur compounds, including those with allyl groups, inhibited chemically induced colon cancer in mice, suggesting a role for N-allyl derivatives in cancer chemoprevention (Sumiyoshi & Wargovich, 1990).

  • Antimycobacterial Activity : Sriram et al. (2009) reported that isonicotinoylhydrazinocarbothioamides showed significant antimycobacterial activity, highlighting the therapeutic potential of these compounds in treating tuberculosis, including drug-resistant strains (Sriram et al., 2009).

properties

IUPAC Name

1-prop-2-enyl-3-(pyridine-4-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-5-12-10(16)14-13-9(15)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,13,15)(H2,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUACCRSZOJABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364370
Record name N-(Prop-2-en-1-yl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-allyl-2-isonicotinoylhydrazinecarbothioamide

CAS RN

15886-23-4
Record name NSC201929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Prop-2-en-1-yl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SÖ YILDIRIM, M AKKURT, A ÇETIN… - Analytical Sciences: X …, 2005 - jstage.jst.go.jp
… 3H-1,2,4-triazole-3-thione (3) was synthesized by the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide (1) through N-allyl-2-isonicotinoylhydrazinecarbothioamide (2). …
Number of citations: 1 www.jstage.jst.go.jp
M Dinçer, N Özdemir, N Dege, A Cetin… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title compound, C15H19N5OS, the morpholine ring adopts a chair conformation. The mean plane of the pyridine ring makes a dihedral angle of 35.16 (7) with the triazole ring …
Number of citations: 6 scripts.iucr.org

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